molecular formula C22H24N4O3S B2487267 4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946250-12-0

4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2487267
CAS No.: 946250-12-0
M. Wt: 424.52
InChI Key: ZQGPKVXFCQHBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that features a biphenyl sulfonyl group attached to a piperazine ring, which is further connected to a methoxy-methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Biphenyl Sulfonyl Intermediate: This step involves the sulfonylation of biphenyl using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Coupling: The biphenyl sulfonyl intermediate is then reacted with piperazine under reflux conditions in a suitable solvent like dichloromethane.

    Pyrimidine Attachment: The final step involves the coupling of the piperazine derivative with 6-methoxy-2-methylpyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl sulfonyl group.

    Reduction: Reduced forms of the piperazine or pyrimidine rings.

    Substitution: Alkylated derivatives of the piperazine or pyrimidine rings.

Scientific Research Applications

4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride
  • 8-(4-([1,1′-Biphenyl]-4-ylmethyl)piperazin-1-yl)-2-methoxyquinoline

Uniqueness

4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is unique due to its combination of a biphenyl sulfonyl group with a piperazine and pyrimidine moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-methoxy-2-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-17-23-21(16-22(24-17)29-2)25-12-14-26(15-13-25)30(27,28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGPKVXFCQHBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.